![molecular formula C19H18ClF4N3O3S B608307 3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide CAS No. 946398-78-3](/img/structure/B608307.png)
3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide
Overview
Description
KB-74935 is bioactive chemical.
Scientific Research Applications
Anticancer Applications : A study synthesized derivatives of indapamide, including compounds structurally similar to the one you mentioned, demonstrating potential proapoptotic activity on melanoma cell lines. This suggests possible applications in cancer treatment (Yılmaz et al., 2015).
Antimicrobial Activity : Research on benzothiazole derivatives containing functional groups similar to the compound has shown antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This indicates the compound's potential use in developing new antimicrobial agents (Patel et al., 2009).
Biological Activity and Crystal Structure : Another study focused on the synthesis, crystal structure, and biological activity of a compound with similar functional groups, highlighting its herbicidal properties and potential agricultural applications (Li et al., 2008).
Synthesis and Evaluation for Antimicrobial Properties : Compounds structurally related to the one you're inquiring about have been synthesized and evaluated for antimicrobial properties, showcasing the potential for developing new antibiotics or antifungal agents (Kuş et al., 2009).
Leukotriene Receptor Antagonism : A study involving the synthesis of fluorinated indolecarboxamides, similar to your compound, identified a potent orally active leukotriene receptor antagonist. This has implications for the treatment of conditions like asthma (Jacobs et al., 1994).
Herbicide Activity Enhancement : Research on fluorine substitution in herbicides demonstrated that this modification can significantly enhance herbicidal activity and selectivity, suggesting a role in agricultural chemical development (Hamprecht et al., 2004).
Radiolabeling for Imaging : A compound structurally related to the one you're interested in has been radiolabeled for imaging studies, particularly as a CCR1 antagonist. This could be useful in diagnostic imaging or research into inflammatory diseases (Mäding et al., 2006).
properties
IUPAC Name |
3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClF4N3O3S/c1-11-10-26(16-4-3-13(21)9-14(16)19(22,23)24)6-7-27(11)31(29,30)17-5-2-12(18(25)28)8-15(17)20/h2-5,8-9,11H,6-7,10H2,1H3,(H2,25,28)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMWNFYWEMXUREB-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C(=O)N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF4N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-({(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl}sulfonyl)benzamide |
Synthesis routes and methods
Procedure details
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